molecular formula C20H19N3OS2 B387975 (8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 1164495-16-2

(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B387975
CAS No.: 1164495-16-2
M. Wt: 381.5g/mol
InChI Key: QJAKHWIVXMCRHK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-ethyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of pyrans.

Scientific Research Applications

Antimycobacterial Properties

A significant application of this compound is in antimycobacterial research. Kumar et al. (2007) demonstrated an efficient, green synthesis method for derivatives of the compound, which showed potent in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant tuberculosis. One specific derivative was found to be exceptionally potent, being 100 times more active than the standard isoniazid against multi-drug-resistant tuberculosis (Kumar et al., 2007).

Green Synthesis Methodology

Balalaie et al. (2013) developed an efficient, general, and atom-economic procedure for synthesizing similar derivatives. Their method utilized green media and presented high yields, demonstrating the compound's role in sustainable chemical synthesis (Balalaie et al., 2013).

Structural and Optical Properties

The compound's derivatives also have applications in material science, specifically in studying structural and optical properties. Zeyada et al. (2016) investigated the structural and optical properties of certain thin films derived from the compound, revealing significant insights into their polycrystalline nature and optical behavior (Zeyada et al., 2016).

Antiproliferative and Anti-Cancer Activities

The compound has shown promise in cancer research. Mohareb and Abdo (2022) synthesized derivatives that exhibited cytotoxicity against various cancer cell lines, indicating potential for development as anti-cancer agents (Mohareb & Abdo, 2022).

X-Ray Crystallography Studies

The structural analysis of similar compounds through X-ray crystallography has also been a focus. Sharma et al. (2015) synthesized carbonitrile compounds and determined their crystal structures, contributing to a deeper understanding of their molecular geometry (Sharma et al., 2015).

Photovoltaic Properties

In the field of photovoltaics, derivatives of the compound have been studied for their potential in organic-inorganic photodiode fabrication. Zeyada et al. (2016) explored the photovoltaic properties of certain derivatives, providing insights into their application in photodiode technology (Zeyada et al., 2016).

Properties

CAS No.

1164495-16-2

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5g/mol

IUPAC Name

(8E)-2-amino-6-ethyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C20H19N3OS2/c1-2-23-11-13(9-14-5-3-7-25-14)19-16(12-23)18(17-6-4-8-26-17)15(10-21)20(22)24-19/h3-9,18H,2,11-12,22H2,1H3/b13-9+

InChI Key

QJAKHWIVXMCRHK-UKTHLTGXSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

SMILES

CCN1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Canonical SMILES

CCN1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 3
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 4
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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